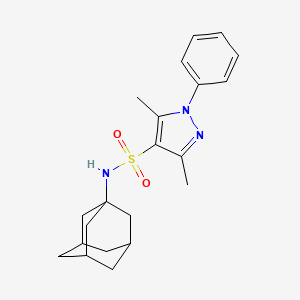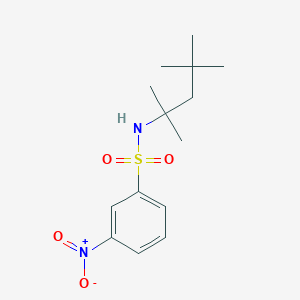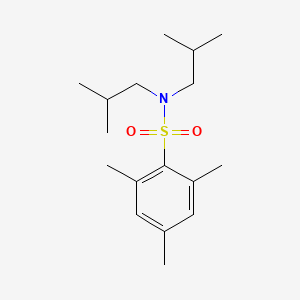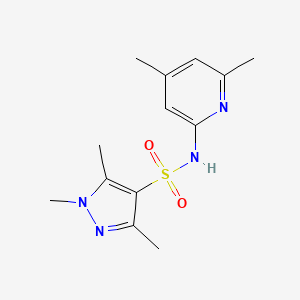
N-(6-methylpyridin-2-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)ethanesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP selectively binds to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide, which is distinct from the orthosteric site where glutamate binds. This binding reduces the affinity of N-(6-methylpyridin-2-yl)ethanesulfonamide for glutamate, thereby inhibiting its downstream signaling pathways. The inhibition of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling has been shown to have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
MPEP has been shown to modulate several biochemical and physiological processes in the brain. It can enhance long-term depression (LTD) and reduce long-term potentiation (LTP) of synaptic transmission, which are two forms of synaptic plasticity that underlie learning and memory. MPEP can also reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorders. However, MPEP can also impair motor coordination and induce seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP is a highly selective and potent antagonist of N-(6-methylpyridin-2-yl)ethanesulfonamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its efficacy and specificity can be influenced by several factors, such as the experimental conditions, the concentration used, and the presence of other modulators of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling. Moreover, the effects of MPEP on N-(6-methylpyridin-2-yl)ethanesulfonamide signaling may vary across different brain regions and cell types.
Orientations Futures
The potential therapeutic applications of MPEP are still being explored. Some of the future directions for research include:
1. Investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, such as Alzheimer's and Huntington's diseases.
2. Developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide that can overcome the limitations of MPEP.
3. Examining the effects of chronic MPEP treatment on synaptic plasticity and behavior.
4. Exploring the potential of MPEP as a tool for treating addiction and other psychiatric disorders.
Conclusion
N-(6-methylpyridin-2-yl)ethanesulfonamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (N-(6-methylpyridin-2-yl)ethanesulfonamide) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide and inhibiting its downstream signaling pathways. MPEP has been shown to modulate several biochemical and physiological processes in the brain, but its efficacy and specificity can be influenced by several factors. Future research directions include investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide, examining the effects of chronic MPEP treatment, and exploring its potential as a tool for treating addiction and other psychiatric disorders.
Méthodes De Synthèse
MPEP can be synthesized through a multistep process starting from 6-methyl-2-pyridinecarboxylic acid. The acid is first converted into its acid chloride, which is then reacted with ethanesulfonamide in the presence of a base to yield MPEP. The final product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
MPEP has been widely used as a research tool to investigate the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to study the underlying mechanisms of several neurological disorders, such as fragile X syndrome, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-13(11,12)10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECOJHFWHLMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)











